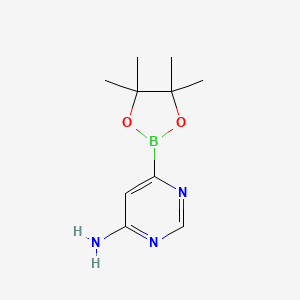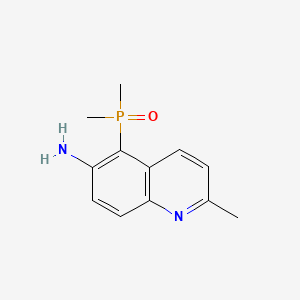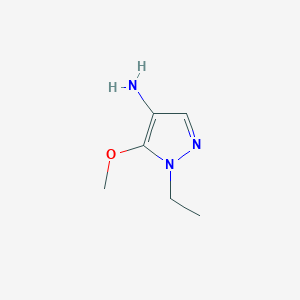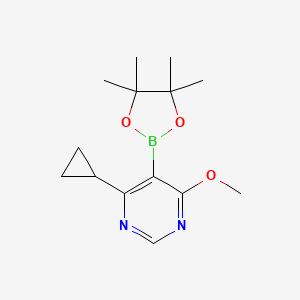![molecular formula C5H3BrN4 B13921275 4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
4-Bromotriazolo[1,5-C]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromotriazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the fusion of a triazole ring with a pyrimidine ring, with a bromine atom attached to the fourth position of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromotriazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromotriazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the triazole or pyrimidine rings.
Aplicaciones Científicas De Investigación
4-Bromotriazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromotriazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with different enzymes and receptors makes it a versatile tool in drug discovery.
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine
Comparison: 4-Bromotriazolo[1,5-C]pyrimidine is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This makes it a valuable intermediate in synthetic chemistry. Compared to other similar compounds, it offers a distinct reactivity profile and potential for diverse applications in medicinal and material science .
Propiedades
Fórmula molecular |
C5H3BrN4 |
|---|---|
Peso molecular |
199.01 g/mol |
Nombre IUPAC |
4-bromotriazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-3-10-5(4)2-8-9-10/h1-3H |
Clave InChI |
XCHSPELLMJSHPI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=CN2N=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)




![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)


![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)


![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)
